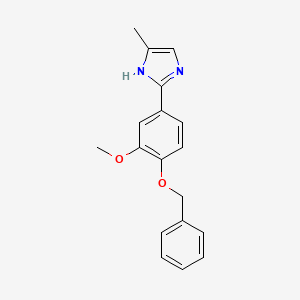
2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole is an imidazole derivative with a distinctive structure and a diverse range of applications. This compound's unique combination of a methoxyphenyl group and an imidazole core provides it with notable chemical properties and reactivity, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: To prepare 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole, a common synthetic route involves the following steps:
Starting Materials: : The synthesis begins with 4-(benzyloxy)-3-methoxybenzaldehyde and 5-methylimidazole.
Condensation Reaction: : These two components undergo a condensation reaction, typically in the presence of a base like sodium methoxide or potassium carbonate, to form the imidazole ring.
Purification: : The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: While the specifics of industrial production may vary, they often scale up the laboratory synthesis processes. Industrial methods may involve:
Batch Reactors: : Large-scale reactors that ensure precise control of reaction conditions.
Continuous Flow Reactors: : These offer improved efficiency and scalability for producing large quantities of the compound.
Purification Techniques: : Advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure product purity.
化学反応の分析
Types of Reactions: 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions, typically with hydrogen gas and a palladium catalyst, convert it into alcohol derivatives.
Substitution: : The methoxy and benzyloxy groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Oxidation: : Potassium permanganate, chromium trioxide; usually conducted in aqueous or organic solvents.
Reduction: : Hydrogen gas, palladium on carbon; reactions typically occur under atmospheric or elevated pressure.
Substitution: : Halogens like chlorine or bromine; reactions performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed: Depending on the reaction type, major products include:
Oxidation: : Carboxylic acids, ketones.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted imidazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: : This compound is used as a ligand in coordination chemistry, aiding in the synthesis of transition metal complexes.
Material Science: : Incorporated into polymers to enhance their electrical and thermal properties.
Enzyme Inhibition: : Acts as a potent inhibitor of certain enzymes, making it useful in the study of enzymatic pathways and mechanisms.
Pharmaceutical Development: : Investigated for its potential as an anti-inflammatory and antimicrobial agent. Derivatives of this compound are studied for their efficacy in treating diseases like cancer and neurological disorders.
Chemical Synthesis: : Serves as an intermediate in the production of various organic compounds, including pharmaceuticals and agrichemicals.
Material Manufacturing: : Used in the manufacture of specialty coatings and advanced materials.
作用機序
Mechanism and Molecular Targets: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, blocking substrate access.
Pathways Involved:Signal Transduction: : Modulates signaling pathways involved in cell growth and differentiation.
Metabolic Pathways: : Affects metabolic pathways by inhibiting key enzymes involved in biosynthesis and degradation.
類似化合物との比較
Similar Compounds:
2-Phenyl-1H-imidazole: : A simpler derivative, lacks the benzyloxy and methoxy groups.
4-(Benzyloxy)-2-methyl-1H-imidazole: : Similar structure but varies in the position of functional groups.
Functional Group Position: : The unique positioning of the benzyloxy and methoxy groups in 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole provides distinct reactivity and interaction capabilities.
Reactivity: : Enhanced reactivity in specific chemical reactions due to the electron-donating effects of the methoxy group.
This compound stands out due to its multifaceted applications in scientific research and industry, attributed to its unique structural features and reactivity. By understanding its preparation, reactions, and applications, researchers can further explore its potential in various fields.
特性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
2-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C18H18N2O2/c1-13-11-19-18(20-13)15-8-9-16(17(10-15)21-2)22-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,20) |
InChIキー |
YELKLHKYSXRHLG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)

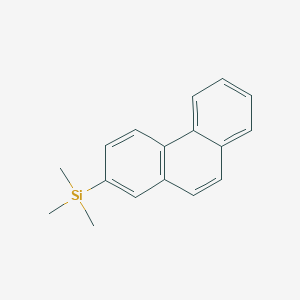
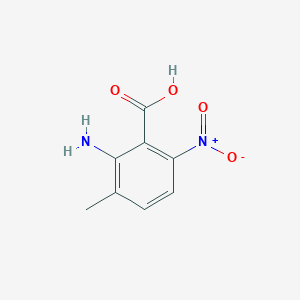
![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)
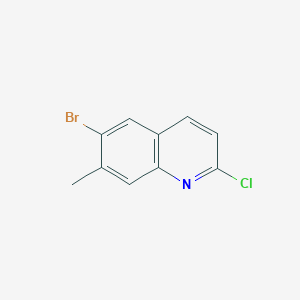
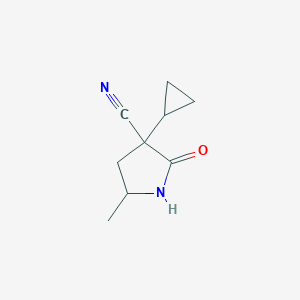
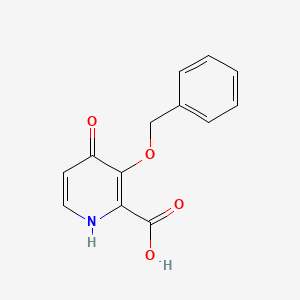
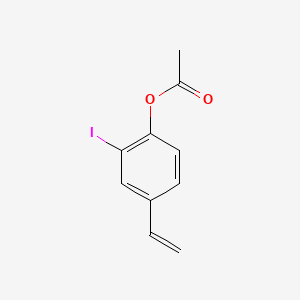
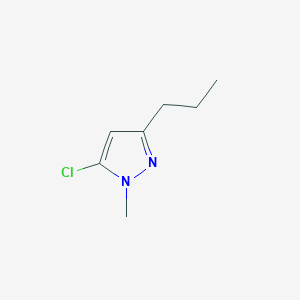
![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)

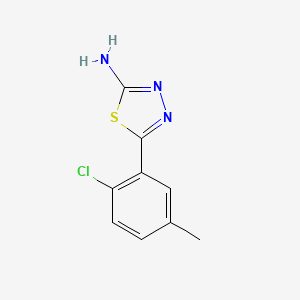
![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)
